2-(2-Phenylethyl)chromone (61828-53-3) as the Unsubstituted Scaffold: Differential 5-HT2B Receptor Affinity vs. 5-Hydroxy Derivative
The parent 2-(2-phenylethyl)chromone (61828-53-3) serves as the unsubstituted reference scaffold in 5-HT2B receptor studies. In direct comparison, the C5-hydroxylated derivative 5-HPEC acts as a non-nitrogenous 5-HT2B antagonist with a pKi of 5.6 [1]. Further structural elaboration to 5-hydroxy-2-(2-phenylpropyl)chromone (5-HPPC) yields a 10-fold improvement in binding affinity, achieving a pKi of 6.6 [1]. While quantitative binding data for the parent compound are not explicitly reported in this SAR study, its role as the unmodified baseline is essential for interpreting the observed affinity gains conferred by hydroxylation and side-chain extension. This establishes 61828-53-3 as the requisite control for evaluating the pharmacological impact of structural modifications on the PEC scaffold.
| Evidence Dimension | 5-HT2B receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | Unsubstituted scaffold; baseline for SAR studies |
| Comparator Or Baseline | 5-HPEC: pKi = 5.6; 5-HPPC: pKi = 6.6 |
| Quantified Difference | 10-fold affinity improvement from 5-HPEC (pKi 5.6) to 5-HPPC (pKi 6.6) via structural modification of the parent scaffold |
| Conditions | Radioligand binding assays at human 5-HT2B receptor |
Why This Matters
Procurement of the authentic parent compound 61828-53-3 is mandatory for structure-activity relationship (SAR) studies aiming to establish a valid baseline for assessing affinity improvements conferred by substituent modifications on the chromone core.
- [1] Williams DA, Zaidi SA, Zhang Y. Synthesis and Characterization of 5-Hydroxy-2-(2-phenylethyl)chromone (5-HPEC) and Its Analogues as Non-nitrogenous 5-HT2B Ligands. J Nat Prod. 2015;78(8):1859-1867. View Source
